2-Isopropyl-5-methyl-2-hexenal is an organic compound classified as an aldehyde, specifically a long-chain aliphatic aldehyde. It has the molecular formula and is known for its distinctive aroma, which is significant in the fragrance and flavor industries. The compound is also recognized for its potential applications in food science, particularly as an aroma-active compound in various fermented products .
2-Isopropyl-5-methyl-2-hexenal falls under the category of aldehydes. Aldehydes are characterized by the presence of a carbonyl group (C=O) bonded to at least one hydrogen atom. This specific compound is further classified based on its structural features as a branched-chain aldehyde, which influences its physical and chemical properties.
The synthesis of 2-Isopropyl-5-methyl-2-hexenal can be achieved through several methods:
The reaction conditions typically include low temperatures (0 to 5 °C) during initial mixing, followed by room temperature maintenance for several hours to promote product formation. The choice of catalysts and solvents can significantly affect yield and selectivity .
The molecular structure of 2-Isopropyl-5-methyl-2-hexenal features a branched chain with a carbonyl group at the second position. The structural formula can be represented as follows:
Key molecular data include:
This structure contributes to its reactivity and interaction with sensory receptors, making it an important compound in flavor chemistry .
The reactions are typically carried out under controlled temperatures and pressures to optimize yields and minimize by-products. The use of specific catalysts can enhance reaction rates and selectivity.
The mechanism by which 2-Isopropyl-5-methyl-2-hexenal exerts its effects primarily involves its interaction with olfactory receptors in humans, contributing to its aroma profile in food products. The aldehyde group plays a crucial role in binding with these receptors, leading to sensory perception.
Research indicates that the compound's volatility and stability under various conditions make it suitable for use in food applications where aroma retention is essential .
Key physical properties include:
Chemical properties include:
These properties are vital for understanding how the compound behaves in different environments, particularly in food matrices .
The systematic IUPAC name for this compound is (2E)-5-methyl-2-(propan-2-yl)hex-2-enal, which precisely defines its carbon skeleton, functional groups, and stereochemistry [2] [9]. The root name "hex-2-enal" indicates a six-carbon chain with an aldehyde at C1 and a double bond between C2–C3. The prefix "5-methyl" denotes a methyl branch at C5, while "2-(propan-2-yl)" specifies an isopropyl group attached to C2. The stereodescriptor (2E) confirms the trans configuration of the double bond [3] [10]. This compound is registered under CAS number 35158-25-9 and has numerous industrial synonyms due to its flavor and fragrance applications [5] [7].
Table 1: Standardized Synonyms and Registry Identifiers
Synonym | Source/Context |
---|---|
Isodihydrolavandulyl aldehyde | Flavor/Fragrance Industry |
FEMA 3406 | Flavor and Extract Manufacturers Association |
5-Methyl-2-(1-methylethyl)-2-hexenal | Chemical Abstracts |
2-Isopropyl-5-methyl-2-hexen-1-al | HMDB [2] [8] |
α-Isopropyl-β-isobutylacrolein | Historical Literature |
This molecule exhibits positional isomerism and stereoisomerism that significantly impact its physicochemical properties. The aldehyde group at C1 and conjugated double bond at C2–C3 create an α,β-unsaturated system, while branching at C2 (isopropyl) and C5 (methyl) introduces steric constraints [4] [9]. The C2=C3 double bond generates cis/trans isomers, with the (2E)-isomer being the predominant and most stable form due to reduced steric clash between the isopropyl group and the aldehyde function [2] [10]. Nuclear magnetic resonance (NMR) studies confirm that the trans isomer constitutes >90% of technical-grade material [6].
Table 2: Isomeric Variations and Properties
Isomer Type | Structural Feature | Impact on Properties |
---|---|---|
(2E)-Isomer | Trans double bond | Higher thermal stability, dominant in mixtures |
(2Z)-Isomer | Cis double bond | Steric strain between aldehyde and isopropyl group |
Positional | Double bond at C3–C4 | Not observed; energetically disfavored |
Skeletal | Altered branching | Changes volatility and flavor profile |
The molecule features a conjugated α,β-unsaturated aldehyde system that governs its reactivity. This system enables three key reactions:
Table 3: Key Reactive Sites and Transformations
Reactive Site | Reaction Type | Product Example | Application Context |
---|---|---|---|
Aldehyde (C1) | Oxidation | Carboxylic acid | Flavor precursor |
β-Carbon (C3) | Michael addition | 3-Substituted derivatives | Tobacco flavorants [4] |
C=C bond | Hydrogenation | 2-Isopropyl-5-methylhexanal | Herbal aroma modifiers |
Conjugated system | Cyclization | Pyran derivatives | Synthetic perfumery |
The electron-withdrawing aldehyde group polarizes the C2=C3 double bond, increasing electrophilicity at C3 (partial charge δ+ = 0.32) [10]. This facilitates nucleophilic attack by food constituents (e.g., cysteine), explaining its role in generating complex flavor profiles in cereals and cocoa products [2] [8]. The compound’s physical properties—including density (0.845 g/mL) and refractive index (1.452)—reflect its conjugated system’s influence on molecular packing and light interaction [7].
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